molecular formula C17H13BrClNO3 B307860 (3Z)-5-BROMO-3-[(5-CHLORO-2,3-DIMETHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE

(3Z)-5-BROMO-3-[(5-CHLORO-2,3-DIMETHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE

Cat. No.: B307860
M. Wt: 394.6 g/mol
InChI Key: LLEIZSWCNWQBQW-MLPAPPSSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3Z)-5-BROMO-3-[(5-CHLORO-2,3-DIMETHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound with a unique structure that includes bromine, chlorine, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-5-BROMO-3-[(5-CHLORO-2,3-DIMETHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 5-chloro-2,3-dimethoxybenzaldehyde with 5-bromo-2,3-dihydro-1H-indol-2-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3Z)-5-BROMO-3-[(5-CHLORO-2,3-DIMETHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group.

    Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium thiocyanate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(3Z)-5-BROMO-3-[(5-CHLORO-2,3-DIMETHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3Z)-5-BROMO-3-[(5-CHLORO-2,3-DIMETHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3Z)-5-BROMO-3-[(5-CHLORO-2,3-DIMETHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C17H13BrClNO3

Molecular Weight

394.6 g/mol

IUPAC Name

(3Z)-5-bromo-3-[(5-chloro-2,3-dimethoxyphenyl)methylidene]-1H-indol-2-one

InChI

InChI=1S/C17H13BrClNO3/c1-22-15-8-11(19)5-9(16(15)23-2)6-13-12-7-10(18)3-4-14(12)20-17(13)21/h3-8H,1-2H3,(H,20,21)/b13-6-

InChI Key

LLEIZSWCNWQBQW-MLPAPPSSSA-N

SMILES

COC1=C(C(=CC(=C1)Cl)C=C2C3=C(C=CC(=C3)Br)NC2=O)OC

Isomeric SMILES

COC1=CC(=CC(=C1OC)/C=C\2/C3=C(C=CC(=C3)Br)NC2=O)Cl

Canonical SMILES

COC1=CC(=CC(=C1OC)C=C2C3=C(C=CC(=C3)Br)NC2=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.